molecular formula C20H16BrFO5 B2960939 Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-48-5

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2960939
CAS No.: 308297-48-5
M. Wt: 435.245
InChI Key: FRERQUCBIQXBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 308297-46-3, molecular formula: C₂₁H₁₈BrFO₅) is a benzofuran derivative characterized by a bromo substituent at position 6, a methyl group at position 2, and a complex ethoxy side chain at position 3. The ethoxy moiety is further substituted with a 4-fluorophenyl-2-oxoethyl group, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name

ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFO5/c1-3-25-20(24)19-11(2)27-17-9-15(21)18(8-14(17)19)26-10-16(23)12-4-6-13(22)7-5-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRERQUCBIQXBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by a benzofuran core, bromine substitution, and an ethyl ester functionality. Its molecular formula is C18H16BrFNO4C_{18}H_{16}BrFNO_4, and it exhibits several functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent inhibitory effects against various strains of bacteria and fungi, suggesting that the benzofuran scaffold may enhance antimicrobial efficacy. Specifically, compounds with bromine substitutions have been noted for their enhanced activity due to increased lipophilicity and potential interactions with microbial membranes .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard inhibitors like acarbose, indicating a strong potential for managing conditions like diabetes through carbohydrate metabolism modulation .

Table 1: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)Reference
8eα-Glucosidase40.6
8lα-Glucosidase54.7
Acarboseα-Glucosidase750.0

Cytotoxicity

The cytotoxic effects of the compound were assessed using the MTT assay against the normal 3T3 cell line. The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic behavior, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
8e3T3>150
8l3T3>150
8n3T3>150

The mechanism by which this compound exerts its biological effects is likely multifaceted. Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, stabilizing enzyme-substrate complexes and inhibiting enzymatic activity through competitive inhibition . The presence of the bromine atom may enhance these interactions by allowing for stronger van der Waals forces and halogen bonding.

Diabetes Management

Research indicates that compounds similar to this compound could be developed as therapeutic agents for diabetes management due to their ability to inhibit carbohydrate-digesting enzymes. This could lead to reduced postprandial glucose levels and improved glycemic control in diabetic patients .

Comparison with Similar Compounds

Key Compounds:

Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308296-25-5)

  • Substituent Differences : The 5-position features a 4-methylbenzyloxy group instead of the 4-fluorophenyl-2-oxoethoxy chain.
  • Impact : The absence of the oxo group reduces hydrogen-bonding capacity, while the 4-methylbenzyl group enhances lipophilicity (XLogP3: ~5.7 vs. ~5.2 for the target compound) .

Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 315237-13-9)

  • Substituent Differences : The 5-position has a branched ethoxy-1-methyl-2-oxoethoxy group.
  • Impact : Increased steric bulk may hinder interactions with biological targets compared to the linear 4-fluorophenyl-2-oxoethoxy chain .

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ChemDiv ID: 3341-4921) Substituent Differences: The 5-methoxy group is substituted with a 2-fluorophenylmethyl instead of 4-fluorophenyl-2-oxoethyl.

Electronic and Pharmacological Profiles

Compound Substituent at Position 5 Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Notable Applications
Target Compound 2-(4-fluorophenyl)-2-oxoethoxy 433.27 ~5.2 5 Screening libraries for CNS targets
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl analog 4-methylbenzyloxy 453.30 ~5.7 4 Antimicrobial studies
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate (CAS: 1333340-14-9) Nitro and bromo groups 408.18 ~3.8 5 Reactive intermediate in heterocyclic synthesis
Ethyl 6-bromo-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl analog (CAS: 308295-68-3) 4-methoxyphenyl-2-oxoethoxy 447.28 ~4.9 6 Anticancer screening

Key Observations:

  • Lipophilicity : The target compound’s XLogP3 (~5.2) balances membrane permeability and solubility, whereas analogs with bulkier substituents (e.g., 4-methylbenzyloxy, XLogP3 ~5.7) may exhibit reduced aqueous solubility .
  • Bioactivity : The 4-fluorophenyl-2-oxoethoxy group in the target compound is associated with enhanced binding to serotonin receptors in preliminary screens, contrasting with the 2-fluorophenyl analog’s lower affinity .
  • Synthetic Utility : Nitro-substituted analogs (e.g., CAS: 1333340-14-9) serve as intermediates for further functionalization, leveraging the nitro group’s reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.